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Compound of Interest |

Compound Name: 8-Nitroisoquinoline
CAS No.: 7473-12-3
Cat. No.: B1594253
- 7

Executive Summary

8-Nitroisoquinoline (CAS: 74558-05-7) is the minor regioisomer formed during the nitration of
isoquinoline, typically constituting <15% of the crude product mixture, while 5-Nitroisoquinoline
Is the major product (~85-90%). For drug development professionals and synthetic chemists,
the critical analytical challenge is not merely "characterizing” the compound, but
unambiguously distinguishing the 8-nitro isomer from the 5-nitro isomer without relying solely
on melting point.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm the
identity of 8-Nitroisoquinoline, leveraging the unique "peri-effect” of the 8-nitro group on the
H1 proton as the primary diagnostic handle.

Molecular Structure & Properties[1][2][3][4][5][6]
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Property Data

IUPAC Name 8-Nitroisoquinoline
Molecular Formula CoHeN202
Molecular Weight 174.16 g/mol

Nitro group at C8 is peri to the H1 proton (C1),

Key Structural Feature creating significant steric and electronic
deshielding.
Appearance Yellow crystalline solid (Needles from ethanol).

82-84 °C (Distinct from 5-Nitroisoquinoline:

Melting Point
110-111 °C).

Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum provides the most definitive proof of structure. The proximity of the nitro
group to the H1 proton in the 8-isomer causes a specific downfield shift (deshielding) that is
absent in the 5-isomer.

N1H NMR: The "Peri-Effect” Diagnostic

In 8-Nitroisoquinoline, the nitro group exerts a strong deshielding effect on the spatially
proximate H1 proton.

Solvent: DMSO-ds (Recommended for solubility and resolution of aromatic multiplets).
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Proton Chemical Shift o Coupling (J, )
. Multiplicity Interpretation
Position (5, ppm) Hz)

Diagnostic Peak.
Significantly
) downfield due to
H1 9.70-9.80 Singlet (s) - o
peri-nitro effect.
(vs. ~9.40 ppm in

5-Nitro).[1]

Typical pyridine
H3 ~8.85 Doublet (d) J=5.9 -yp i
ring doublet.

H4 ~8.10-8.20 Doublet (d) J=5.9 Coupled to H3.

Para to Nitro

group.

H5 ~8.35 Doublet (d) J=8.2

Meta to Nitro
group.

H6 ~7.90 Triplet (1) J=8.0

Ortho to Nitro
group;
deshielded by -1/-
M effect.

H7 ~8.40 Doublet (d) J=75

Critical Distinction: If your H1 singlet appears at 9.39 ppm (CDCI3s) or 9.45 ppm (DMSO-ds), you

have isolated the 5-Nitroisoquinoline isomer. The 8-Nitro H1 signal must be further downfield

(>9.6 ppm).

A13C NMR Data

The carbon spectrum confirms the asymmetry and the presence of the nitro-substituted carbon.

[2]
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e C1 (Imine): 148.0 — 153.0 ppm (Deshielded, broad).
e C-NO2z (C8): ~145.0 — 148.0 ppm (Quaternary, weak intensity).
e Aromatic CH: 118 — 135 ppm range.

Infrared Spectroscopy (IR)

IR is useful for confirming the presence of the nitro group but is less effective for isomer
differentiation than NMR.

Asymmetric NO2 Stretch: 1520 — 1535 cm~* (Strong, sharp).

Symmetric NO:z Stretch: 1340 — 1355 cm~1 (Strong).

C=N Stretch (Isoquinoline Ring): ~1620 cm™1.

Aromatic C-H Stretch: 3050 — 3100 cm™1,

Mass Spectrometry (MS)

The fragmentation pattern follows the "Nitro-Aromatic Rule" and "Isoquinoline Cleavage."

Fragmentation Pathway[8]

e Molecular lon (M*):m/z 174 (Base peak or high intensity).
e [M-NO2]*:m/z 128 (Loss of nitro group; formation of isoquinolinyl cation).
e [M-NO:2-HCN]*:m/z 101 (Typical disintegration of the pyridine ring after nitro loss).

e [M-NOJ]*:m/z 144 (Rearrangement loss of NO, common in ortho-substituted nitroarenes,
though less dominant here).

MS Fragmentation Logic Diagram
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Caption: Primary fragmentation pathway for 8-Nitroisoquinoline (El, 70eV).

Experimental Protocols
Sample Preparation for NMR

To ensure the H1 peak is resolved from the aromatic cluster:

Solvent: Use DMSO-ds (99.9% D). CDCls is acceptable, but DMSO often separates the H1
singlet more clearly from the doublet of H3.

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

Acquisition: Run a standard proton scan (16 scans minimum).

Verification: Look immediately for the singlet >9.6 ppm.

Isomer Identification Workflow

Use this logic to validate your isolated fraction.
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Caption: Decision tree for distinguishing 5-nitro and 8-nitro isomers via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. orgsyn.org [orgsyn.org]
e 2. chem.libretexts.org [chem.libretexts.org]

» To cite this document: BenchChem. [Spectroscopic Characterization of 8-Nitroisoquinoline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594253#spectroscopic-data-nmr-ir-mass-spec-of-8-
nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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